(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate is a chiral compound often used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Scientific Research Applications
(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral starting material, such as (S)-4-amino-5-methyl-3-oxohexanoic acid.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate can undergo various chemical reactions, including:
Hydrolysis: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).
Reduction: Reduction of the keto group to an alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: (S)-4-amino-5-methyl-3-oxohexanoic acid.
Reduction: (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-hydroxyhexanoate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate depends on its specific application. For example, in organic synthesis, it acts as a protected amino acid derivative, allowing for selective reactions at other functional groups without interference from the amine group.
Comparison with Similar Compounds
Similar Compounds
(S)-ethyl 4-amino-5-methyl-3-oxohexanoate: Lacks the Boc protecting group.
(S)-methyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate: Has a methyl ester instead of an ethyl ester.
®-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate: The enantiomer of the compound.
Uniqueness
(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate is unique due to its specific chiral configuration and the presence of the Boc protecting group, which makes it particularly useful in selective organic synthesis.
Properties
IUPAC Name |
ethyl (4S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-7-19-11(17)8-10(16)12(9(2)3)15-13(18)20-14(4,5)6/h9,12H,7-8H2,1-6H3,(H,15,18)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRIEHSFZCLGIB-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.